molecular formula C8H9NO4 B1360864 5-Methoxy-2-methyl-3-nitrophenol CAS No. 859821-10-6

5-Methoxy-2-methyl-3-nitrophenol

Cat. No. B1360864
M. Wt: 183.16 g/mol
InChI Key: YGWXHISJUYYMSR-UHFFFAOYSA-N
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Description

5-Methoxy-2-methyl-3-nitrophenol is a chemical compound with the molecular formula CH3OC6H3(NO2)OH . It has a molecular weight of 169.13 . It is also known by other names such as 3-Hydroxy-4-nitroanisole and 5-Methoxy-2-nitrophenol .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-2-methyl-3-nitrophenol can be represented by the SMILES string COc1ccc(c(O)c1)N+=O . The InChI key for this compound is NRTULWPODYLFOJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Methoxy-2-methyl-3-nitrophenol is a yellow to light brown powder . It has a melting point of 92-94 °C .

Safety And Hazards

5-Methoxy-2-methyl-3-nitrophenol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Relevant Papers One relevant paper found discusses the benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol and its role in maize defense against herbivory . The paper concludes that 5-Methoxy-2-Nitrophenol, which represents a novel class of plant-derived compounds, can act as a direct defense and a defense modulator .

properties

IUPAC Name

5-methoxy-2-methyl-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWXHISJUYYMSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646811
Record name 5-Methoxy-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-methyl-3-nitrophenol

CAS RN

859821-10-6
Record name 5-Methoxy-2-methyl-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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